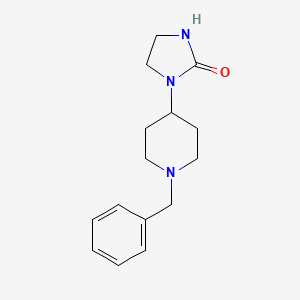

1-(1-Benzyl-pipéridin-4-yl)-imidazolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1-Benzyl-piperidin-4-yl)-imidazolidin-2-one is a useful research compound. Its molecular formula is C15H21N3O and its molecular weight is 259.353. The purity is usually 95%.

BenchChem offers high-quality 1-(1-Benzyl-piperidin-4-yl)-imidazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Benzyl-piperidin-4-yl)-imidazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Inhibiteur de l'inflammasome NLRP3

Ce composé a été utilisé dans la recherche de nouvelles structures chimiques capables d'offrir des inhibiteurs de l'inflammasome NLRP3 . L'inflammasome NLRP3 est un récepteur de reconnaissance de motifs cytosolique (PRR) qui joue un rôle fondamental dans la réponse aux stimuli exogènes et endogènes . Une série de dérivés de benzo[d]imidazole-2-one différemment modulés a été conçue et synthétisée . Les composés 9, 13 et 18, capables d'inhiber de manière concentration-dépendante la libération d'IL-1β dans les macrophages humains stimulés par LPS/ATP, sont apparus comme les inhibiteurs NLRP3 les plus prometteurs de la série .

Activité anticancéreuse

Le composé 1-méthyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)pipéridin-1-yl)benzyl]}-2-phénylindole, un dérivé de « 1-(1-Benzyl-pipéridin-4-yl)-imidazolidin-2-one », a été synthétisé et a montré un potentiel cytotoxique élevé contre cinq lignées cellulaires leucémiques . Ce composé a été synthétisé avec succès via une voie multi-étapes à partir du 2-phénylindole .

Hybridation de pharmacophores

Le composé a été utilisé dans une stratégie d'hybridation de pharmacophores en combinant la structure du dérivé d'acide acrylique INF39 avec la sous-structure 1-(pipéridin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one présente dans HS203873, un liant NLRP3 récemment identifié .

Mécanisme de liaison protéine-ligand

Des simulations informatiques ont été appliquées pour construire le premier modèle complet de l'état inactif de NLRP3 et pour identifier les sites de liaison possibles disponibles pour les composés testés . Les analyses ont suggéré un mécanisme de liaison protéine-ligand qui pourrait expliquer l'activité des composés .

Réduction de l'activité ATPase

Les composés sélectionnés ont été évalués pour leur capacité à réduire l'activité ATPase de la NLRP3 recombinante humaine en utilisant un test nouvellement développé .

Inhibition de la pyroptose

Les composés obtenus ont été criblés in vitro pour tester leur capacité à inhiber la pyroptose dépendante de NLRP3 .

Mécanisme D'action

Target of Action

The primary target of the compound “1-(1-Benzyl-piperidin-4-yl)-imidazolidin-2-one” is the NLRP3 inflammasome . The NLRP3 inflammasome is a cytosolic pattern recognition receptor (PRR) that plays a fundamental role in the response to exogenous and endogenous stimuli . It belongs to the NOD-like receptor (NLR) family of PRR and is a multiprotein complex constituted by the NLRP3 protein, the apoptosis-associated speck-like protein containing a caspase-recruiting domain (ASC), and procaspase-1 .

Mode of Action

The compound interacts with the NLRP3 inflammasome, inhibiting its function . This interaction results in the inhibition of NLRP3-dependent pyroptosis and IL-1β release . The compound’s mode of action involves binding to the NLRP3 inflammasome, reducing its ATPase activity .

Biochemical Pathways

The compound affects the NLRP3 inflammasome pathway, which is involved in the immune response to stimuli . By inhibiting the NLRP3 inflammasome, the compound prevents the release of IL-1β, a pro-inflammatory cytokine . This can have downstream effects on inflammation and immune response.

Result of Action

The result of the compound’s action is the inhibition of NLRP3-dependent pyroptosis and IL-1β release . This can lead to a decrease in inflammation and immune response, which could be beneficial in conditions where the NLRP3 inflammasome is overactive.

Analyse Biochimique

Biochemical Properties

1-(1-Benzyl-piperidin-4-yl)-imidazolidin-2-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cholinesterase enzymes, specifically acetylcholinesterase and butyrylcholinesterase . These interactions are crucial as they influence the regulation of acetylcholine levels in the nervous system. The compound exhibits inhibitory activity against these enzymes, which can have implications for the development of treatments for neurological disorders such as Alzheimer’s disease.

Cellular Effects

The effects of 1-(1-Benzyl-piperidin-4-yl)-imidazolidin-2-one on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to activate the integrated stress response and increase levels of activating transcription factor 4 in transformed cells . This activation can lead to changes in gene expression and cellular metabolism, impacting cell survival and function.

Molecular Mechanism

At the molecular level, 1-(1-Benzyl-piperidin-4-yl)-imidazolidin-2-one exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of cholinesterase enzymes, binding to the active site and preventing the breakdown of acetylcholine . This inhibition results in increased acetylcholine levels, which can enhance cholinergic signaling. Additionally, the compound’s ability to activate the integrated stress response involves binding to specific proteins that regulate this pathway, leading to changes in gene expression and cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(1-Benzyl-piperidin-4-yl)-imidazolidin-2-one have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged activation of stress response pathways and modulation of gene expression.

Dosage Effects in Animal Models

The effects of 1-(1-Benzyl-piperidin-4-yl)-imidazolidin-2-one vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as enhanced cholinergic signaling and improved cognitive function . At higher doses, toxic or adverse effects may be observed, including neurotoxicity and disruption of normal cellular processes . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

1-(1-Benzyl-piperidin-4-yl)-imidazolidin-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation and elimination from the body . These metabolic pathways can influence the compound’s bioavailability and efficacy, as well as its potential for drug interactions.

Transport and Distribution

The transport and distribution of 1-(1-Benzyl-piperidin-4-yl)-imidazolidin-2-one within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins that influence its localization and accumulation. These interactions are essential for the compound’s activity and function within the cellular environment.

Subcellular Localization

The subcellular localization of 1-(1-Benzyl-piperidin-4-yl)-imidazolidin-2-one is a critical factor that affects its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with proteins involved in stress response pathways and cellular metabolism. These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Propriétés

IUPAC Name |

1-(1-benzylpiperidin-4-yl)imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O/c19-15-16-8-11-18(15)14-6-9-17(10-7-14)12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGWSNDIQYWPTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCNC2=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2528797.png)

![tert-butyl 3-[(aminocarbamothioyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2528799.png)

![methyl 4,5-dimethyl-2-[2-(2-methylphenyl)-4,6-dioxo-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate](/img/structure/B2528802.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2528804.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2528809.png)